molecular formula C13H24N2O2 B2955225 Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate CAS No. 1367942-86-6

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate

Cat. No.: B2955225
CAS No.: 1367942-86-6
M. Wt: 240.347
InChI Key: ZWEWOQJWNGDMHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate” is not provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, specific information about the chemical reactions of this compound is not available in the sources retrieved .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the sources retrieved .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is involved in various synthetic and characterization studies. One such study involves the synthesis of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are further processed to produce Schiff base compounds characterized using FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis is used for further characterization, highlighting the importance of intramolecular hydrogen bonding in the molecular structure (Çolak et al., 2021).

Applications in Fluorescence Sensing

Another area of research focuses on the development of fluorescent sensors for chiral amino alcohols. A study showcases the synthesis of a highly fluorescent scandium complex that can enantioselectively sense chiral amino alcohols through a fluorescence ligand displacement assay. This highlights the compound's potential in analytical applications, especially in identifying and quantifying amino alcohols in mixtures (Liu et al., 2008).

Antibacterial Research

Research on fluoronaphthyridines and quinolones has led to the preparation and testing of various derivatives for antibacterial activities. Among these, the 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids demonstrate potent in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents (Bouzard et al., 1989).

Organic and Polymer Chemistry

In organic and polymer chemistry, the compound plays a role in the synthesis of luminescent poly(1,4-phenylenevinylenes) containing carboxyl groups. This process involves a novel route for polymerization, showcasing the potential for creating highly luminescent materials suitable for various applications, including optoelectronics (Wagaman & Grubbs, 1997).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through their use in nucleophilic substitutions and radical reactions. These reactions pave the way for the modification of benzene rings and the generation of aryl radicals, highlighting the compound's utility in complex organic syntheses (Jasch et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific information about the safety and hazards of “Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate” is not available in the sources retrieved .

Future Directions

The future directions for a compound refer to potential applications or areas of research. Unfortunately, specific information about the future directions of “Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate” is not available in the sources retrieved .

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEWOQJWNGDMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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